
6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential pharmacological properties and has been studied extensively in recent years.
Applications De Recherche Scientifique
Synthesis and Characterization
6-Chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and its derivatives are notable for their diverse synthesis methods and potential applications. For instance, the synthesis and crystal structure of similar compounds were explored, showing efficient production methods and structural characterization through techniques like NMR, MS, and X-ray diffraction (Cong, Jiang, & Cheng, 2021). Additionally, eco-friendly synthesis methods using choline chloride-based deep eutectic solvent have been developed, offering a greener and more sustainable approach (Molnar, Klenkar, & Tarnai, 2017).
Insecticidal Activity
Compounds in this family have demonstrated significant insecticidal activity. For example, a related compound showed 100% mortality against Plutella xylostella at low concentrations, indicating potential as an effective insecticide (Cong, Jiang, & Cheng, 2021).
Antimicrobial and Anticonvulsant Activities
These compounds also exhibit antimicrobial and anticonvulsant properties. A study synthesized novel derivatives which were tested for these activities, revealing broad-spectrum activity against various bacteria and fungi, as well as potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Conversion into Other Compounds
An efficient synthetic method to convert these compounds into quinazoline-2,4-diones has been developed, expanding their potential application range. This conversion was characterized by various spectroscopic analyses (El-Azab, Khalil, & Abdel-Aziz, 2021).
Green Chemistry and Catalysis
Research has also focused on using green chemistry principles and novel catalysts to synthesize these compounds, enhancing their sustainability and efficiency. For example, the use of heteropolyacids as green, heterogeneous, and recyclable catalysts has been investigated for synthesizing derivatives (Allameh, Heravi, Hashemi, & Bamoharram, 2011).
Potential Treatment for Neurodegenerative Diseases
Furthermore, derivatives of this compound class have been synthesized to explore their potential as multifunctional agents for treating neurodegenerative diseases, showing promising anticholinesterase and antiradical activity (Makhaeva et al., 2017).
Propriétés
Numéro CAS |
422527-09-1 |
|---|---|
Nom du produit |
6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |
Formule moléculaire |
C14H10ClN3OS |
Poids moléculaire |
303.76 |
Nom IUPAC |
6-chloro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H10ClN3OS/c15-9-4-5-12-11(7-9)13(19)18(14(20)17-12)8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,20) |
Clé InChI |
JBSNLSIKKOSOTN-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



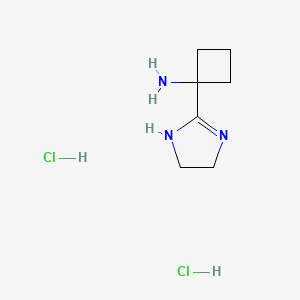
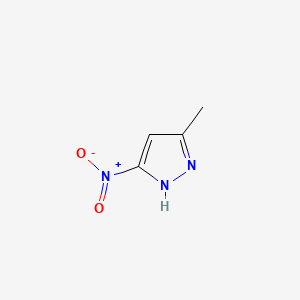
![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449842.png)
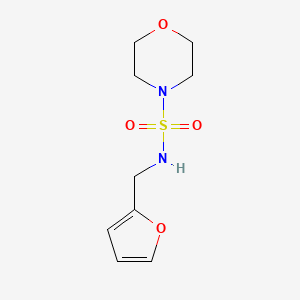
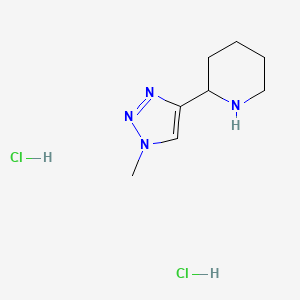
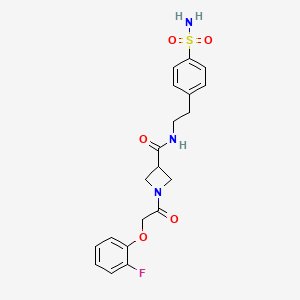
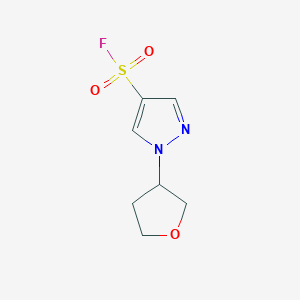
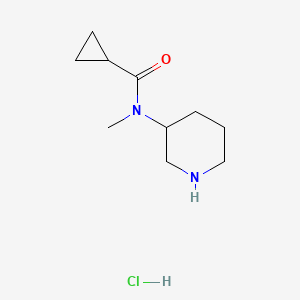
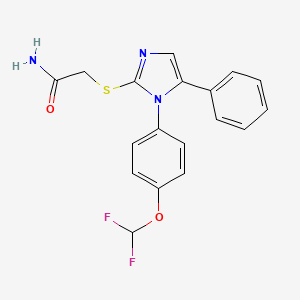
![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B2449852.png)
![1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2449853.png)
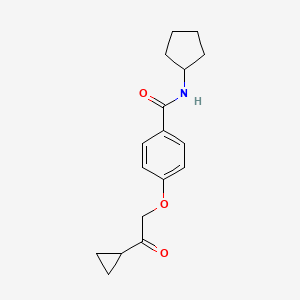
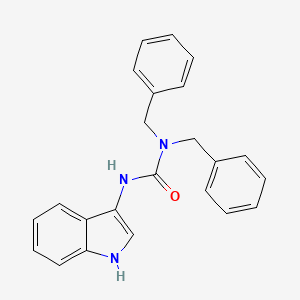
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2449861.png)